molecular formula C17H12Cl2N2OS B2530047 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 338408-28-9

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide

Cat. No.: B2530047
CAS No.: 338408-28-9
M. Wt: 363.26
InChI Key: RSUMKWOPGXQGBJ-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide (CAS 338408-28-9) is a high-purity chemical compound with a molecular formula of C17H12Cl2N2OS and a molecular weight of 363.26 g/mol. This reagent features a benzamide core linked to a 3,4-dichlorophenyl-substituted 1,3-thiazole ring, a structural motif of significant interest in medicinal chemistry research . Compounds containing the 1,3-thiazole scaffold are extensively investigated for their potential in anticancer research. Heterocyclic structures like thiazole and the related 1,3,4-thiadiazole are known bioisosteres of nucleic acid bases, which can allow them to disrupt critical cellular processes in cancer cells, such as DNA replication . Specific derivatives incorporating dichlorophenyl and thiazole components have demonstrated potent cytotoxic properties in studies against various human cancer cell lines, including hepatocellular carcinoma (HepG2) . The presence of halogen substituents and the nature of the aromatic ring substitution are critical factors that can optimize this cytotoxic activity . Furthermore, such hybrid molecules may exert their effects by targeting key enzymatic pathways, with research indicating potential inhibition of mechanisms like tubulin polymerization or focal adhesion kinase (FAK) activity . Beyond oncology, the structural features of this compound also suggest potential for antimicrobial applications, as novel pyrazolines containing a thiazole moiety have shown promising activity against a range of bacterial and fungal strains . This compound serves as a valuable building block for researchers in drug discovery and development, enabling the synthesis and biological evaluation of novel therapeutic agents. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-20-16(22)10-2-4-11(5-3-10)17-21-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMKWOPGXQGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and benzamide groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated phenyl group under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Target/Activity Reference
4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide N-methylbenzamide, 3,4-dichlorophenyl Not explicitly stated (structural focus)
EMAC2061 Benzamide bromide, hydrazin-ylidene group HIV-1 RT polymerase/ribonuclease inhibition
4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide Fluorine, pyrimidine, isopropylamino mGluR1 antagonist (oral activity)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Cyclopropanecarboxamide c-Abl kinase activator
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide Methanesulfonamide c-Abl kinase activator
2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide Cyanoacetamide c-Abl kinase activator
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Thiadiazole ring, 2,4-dichlorophenyl Not explicitly stated

Key Findings and Insights

Structural Impact on Activity :

  • The 3,4-dichlorophenyl-thiazole scaffold is common among kinase activators (e.g., c-Abl) and receptor antagonists (e.g., mGluR1). Substitutions on the thiazole 2-position dictate target specificity:
  • N-methylbenzamide (main compound) vs. cyclopropanecarboxamide (compound 4): The latter’s smaller carboxamide group may enhance kinase binding .
  • Methanesulfonamide (compound 10) introduces polarity but suffers from low synthetic yield, limiting scalability .

Synthetic Challenges :

  • Yields vary significantly: EMAC2061 (<80%) and compound 10 (16%) highlight reactivity or purification hurdles compared to cyclopropanecarboxamide derivatives (60%) .

Biological Relevance: Fluorine substitution () improves metabolic stability and oral bioavailability in mGluR1 antagonists. Cyanoacetamide () enhances electrophilicity, critical for covalent kinase inhibition.

Biological Activity

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and anticonvulsant activities, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study assessing the cytotoxicity of several thiazole derivatives, this compound exhibited an IC50 value of less than 10 µM against A-431 and Jurkat cell lines. This activity was attributed to its ability to induce apoptosis through the modulation of Bcl-2 family proteins .

Compound NameIC50 (µM)Cell Line
This compound<10A-431
Other Thiazole DerivativesVariesJurkat

Antibacterial Activity

The antibacterial properties of the compound were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity.

Research Findings:
A study conducted on various thiazole derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been a focus of research due to their potential in treating epilepsy.

Case Study:
In a study utilizing the maximal electroshock (MES) model, this compound was shown to significantly reduce seizure duration and frequency at dosages as low as 20 mg/kg .

Dosage (mg/kg)Seizure Reduction (%)
2075
4090

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cytotoxicity : Induction of apoptosis via modulation of apoptotic pathways.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and function.
  • Anticonvulsant Effect : Modulation of neurotransmitter release and enhancement of GABAergic activity.

Q & A

Q. What are the optimal synthetic routes for 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and benzamide intermediates. Key steps include:

  • Nucleophilic substitution for thiazole ring formation under inert atmospheres to prevent oxidation .
  • Amide coupling using reagents like EDCI/HOBt to link the thiazole and benzamide moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperatures between 60–80°C improve yield .
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} are critical for tracking intermediates and confirming product purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

A combination of methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, orthorhombic crystal systems (space group P212121) validate molecular geometry .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC50_{50} values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference drugs like doxorubicin .
  • Protein-ligand interaction studies : Surface plasmon resonance (SPR) quantifies binding kinetics (Kd_d, Kon_{on}/Koff_{off}) for target validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dichlorophenyl and thiazole moieties?

  • Analog synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with methoxy or methyl groups) to assess hydrophobicity/electronic effects .
  • Biological profiling : Compare analogs in kinase inhibition assays to identify critical pharmacophores. For example, dichlorophenyl groups enhance hydrophobic binding in ATP pockets .
  • Computational modeling : Overlay docking poses (AutoDock Vina) to visualize steric/electronic contributions of substituents .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Discrepancies often arise from structural variations or assay conditions:

  • Structural validation : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm if batch-to-batch differences exist .
  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., adherent vs. suspension cultures) to identify context-dependent activity .

Q. What computational methods are suitable for predicting binding modes with target enzymes?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., hinge region hydrogen bonding) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can predict stability of ligand-enzyme complexes over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC50_{50} data .

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